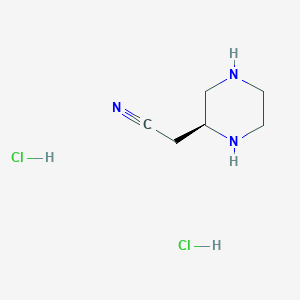

![molecular formula C23H22FNO4 B2889770 (3As,6aR)-2-(9H-芴-9-基甲氧羰基)-3a-氟-3,4,5,6-四氢-1H-环戊并[c]吡咯-6a-羧酸 CAS No. 2416218-61-4](/img/structure/B2889770.png)

(3As,6aR)-2-(9H-芴-9-基甲氧羰基)-3a-氟-3,4,5,6-四氢-1H-环戊并[c]吡咯-6a-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

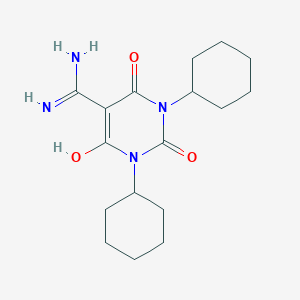

The compound contains a fluoren-9-ylmethoxycarbonyl group, which is a common protecting group used in peptide synthesis . It also contains a tetrahydro-1H-cyclopenta[c]pyrrole ring, which is a type of cyclic amine. The presence of a carboxylic acid group indicates that this compound could be an intermediate in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluoren-9-ylmethoxycarbonyl group, the tetrahydro-1H-cyclopenta[c]pyrrole ring, and the carboxylic acid group. The relative positions of these groups in the molecule would determine its three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the carboxylic acid group, which is typically reactive towards bases and can undergo reactions to form esters, amides, and other derivatives. The fluoren-9-ylmethoxycarbonyl group is typically stable under a variety of conditions, but can be removed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make it relatively polar, affecting its solubility in different solvents. The cyclic structure could also influence its melting point and boiling point .科学研究应用

羟基保护

芴-9-基甲氧羰基 (Fmoc) 基团是该化合物的一个组成部分,用于有机合成中羟基的保护。它与各种酸和碱不稳定保护基团相容,并且可以在其他碱不稳定保护基团保持完整的情况下方便地去除 (Gioeli & Chattopadhyaya,1982)。

聚酰胺合成

该化合物已用于合成新型二苯芴基芳香族聚酰胺。这些聚酰胺易溶于有机溶剂,形成透明、柔韧且坚韧的薄膜。它们表现出高玻璃化转变温度,并且在氮气和空气环境中都稳定至显着温度 (Hsiao、Yang 和 Lin,1999)。

抗菌活性

该化合物的衍生物已被合成并测试了其抗菌活性。这些衍生物对各种细菌菌株显示出有效的体外抗菌活性,表明它们作为有效抗菌剂的潜力 (Asahina、Takei、Kimura 和 Fukuda,2008)。

传感应用

在传感领域,与该化学物质相关的化合物已被用于开发荧光传感器。这些传感器可以检测特定的阴离子或环境条件的变化,展示了该化合物在传感器技术中的多功能性 (Kumar 等人,2017)。

C-H 官能化

该化合物参与了与环胺的 C-H 官能化相关的研究。这个过程导致吡咯啉的形成,吡咯啉可以进一步氧化或还原,展示了该化合物在复杂有机反应中的作用 (Kang、Richers、Sawicki 和 Seidel,2015)。

新型化合物的合成

它还被用于高效合成新型含氟化合物,这些化合物显示出作为针对某些真菌的淀粉分解剂的潜力 (Makki、Bakhotmah 和 Abdel-Rahman,2012)。

荧光研究

涉及该化合物的研究有助于理解碳点中的荧光起源,扩大了该领域的潜在应用 (Shi 等人,2016)。

作用机制

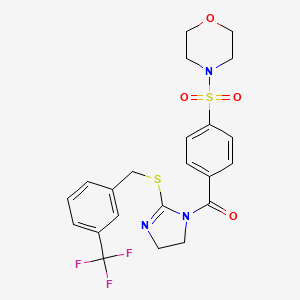

Target of Action

EN300-26674972, also known as JNJ-75276617, is a highly selective and orally bioavailable small molecule that targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . The KMT2A protein plays a crucial role in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .

Mode of Action

The compound works by pharmacologically disrupting the interaction between the menin and KMT2A proteins . This disruption has been shown to induce differentiation and block the progression of KMT2A-rearranged or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) .

Biochemical Pathways

The compound’s action affects the HOX/Meis1 stemness genes and induces differentiation genes in KMT2A- or NPM1-altered leukemic cells . This leads to a differentiation process followed by cell death .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

The compound’s action results in the inhibition of the HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells . This leads to a differentiation process followed by cell death . The compound has shown synergistic effects with other drugs like venetoclax and azacitidine in AML cells bearing KMT2A-rearrangements in vitro .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to degradation under normal storage conditions.

属性

IUPAC Name |

(3aS,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c24-23-11-5-10-22(23,20(26)27)13-25(14-23)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27)/t22-,23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVLFOZNQMZEQN-DHIUTWEWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(CC2(C1)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CN(C[C@@]2(C1)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)

![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)

![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2889700.png)

![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2889704.png)

![2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2889705.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

![(E)-3-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2889710.png)